N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}adamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2OS/c23-18-3-1-2-17(9-18)20-25-19(13-27-20)4-5-24-21(26)22-10-14-6-15(11-22)8-16(7-14)12-22/h1-3,9,13-16H,4-8,10-12H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSUOAUBAQKZBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCC4=CSC(=N4)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the adamantane core and subsequent functionalization to introduce the thiazole and fluorophenyl groups. One common approach involves the use of radical-based functionalization reactions to convert diamondoid C–H bonds to C–C bonds, incorporating diverse functional groups . Specific reaction conditions may include the use of photocatalytic C–H activation methods and various reagents such as azobisisobutyronitrile (AIBN) and hypophosphorous acid .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions may vary depending on the desired transformation, with factors such as temperature, solvent, and reaction time being optimized for each specific reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}adamantane-1-carboxamide exhibits significant antiproliferative effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| HeLa (Cervical) | < 10 | Potent |
| MCF-7 (Breast) | < 10 | Potent |
| HCT-116 (Colorectal) | Moderate | Moderate |
| HepG2 (Liver) | Moderate | Moderate |
| PC-3 (Prostate) | > 10 | Weak |
The compound showed IC50 values lower than 10 µM against HeLa and MCF-7 cell lines, indicating strong anticancer potential. In contrast, it exhibited moderate activity against HCT-116 and HepG2 cell lines, while being less effective against PC-3 cells.
Antimicrobial Activity
Preliminary studies suggest that the compound may exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 62.5 µg/mL |
| Escherichia coli | 125 µg/mL |
| Candida albicans | 100 µg/mL |
These results indicate that the compound may serve as a promising candidate for further development as an antimicrobial agent.
Mechanistic Studies
Mechanistic studies have been conducted to elucidate the binding interactions between the compound and its molecular targets. The thiazole ring is crucial in mediating biological activity through hydrogen bonding and hydrophobic interactions with target sites.
Cytotoxicity Studies
In vitro cytotoxicity assessments using the MTT assay on various human cell lines revealed that the compound did not cause significant changes in cell proliferation at lower concentrations, suggesting a favorable safety profile alongside its efficacy.
Mechanism of Action
The mechanism of action of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways or interact with cellular receptors to alter signal transduction .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
The compound shares structural motifs with several adamantane-linked and fluorophenyl-containing derivatives. Key analogues include:
Key Observations :
- Adamantane Integration: The adamantane group in the target compound and Compound 3 enhances metabolic stability and hydrophobic interactions compared to non-adamantane analogues like FTBU-1.
- Halogen Effects : The 3-fluorophenyl group in the target compound may offer improved target selectivity over chloro- or trifluoromethyl-substituted analogues (e.g., Cl-4AS-1, TFM-4AS-1) due to fluorine’s electronegativity and small atomic radius .
Computational Docking Insights
For analogues like FTBU-1 or Compound 3, such studies could reveal:
Research Implications and Limitations
- Pharmacological Potential: The fluorophenyl-thiazole-adamantane architecture suggests applicability in targeting lipid-rich environments (e.g., blood-brain barrier penetration) or proteins with hydrophobic pockets .
- Evidence Gaps : Biological activity data (e.g., IC50, Ki) for the target compound are absent in the provided evidence. Comparisons rely on structural inferences from analogues.
- Contradictions : Synthesis routes for adamantane derivatives vary significantly (e.g., triazole vs. thiazole formation), complicating direct mechanistic comparisons .
Biological Activity
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}adamantane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique adamantane core linked to a thiazole moiety, which is known for its diverse biological activities. The molecular formula is with a molecular weight of 305.33 g/mol. The presence of the 3-fluorophenyl group enhances its binding affinity to biological targets.
1. Antidiabetic Properties
Recent studies have indicated that adamantane derivatives exhibit significant inhibition of 11β-HSD1 (11β-hydroxysteroid dehydrogenase type 1), an enzyme involved in glucocorticoid metabolism. In molecular docking studies, this compound showed binding affinities comparable to known inhibitors, suggesting its potential as a therapeutic agent for type 2 diabetes and obesity .
2. Anti-inflammatory Activity
Compounds containing thiazole rings have demonstrated anti-inflammatory effects through the inhibition of COX enzymes. The adamantane derivative has been shown to inhibit COX-2 with an IC50 value that indicates potent activity . This suggests that it may be useful in treating inflammatory diseases.
3. Antimicrobial Activity
Research indicates that similar compounds exhibit antimicrobial properties. While specific data on this compound is limited, related thiazole derivatives have shown effectiveness against various pathogens, suggesting a potential for broad-spectrum antimicrobial activity .
The biological activity of this compound is likely mediated through:
- Inhibition of key enzymes : Its ability to inhibit 11β-HSD1 and COX-2 suggests a mechanism involving enzyme binding and inhibition.
- Non-covalent interactions : Molecular docking studies reveal strong hydrogen bonding with active site residues, enhancing its stability and efficacy .
Case Studies
Several studies have evaluated related compounds in clinical settings:
- A study on adamantane-based derivatives indicated significant improvements in glucose metabolism in diabetic models, supporting the hypothesis that these compounds can modulate metabolic pathways effectively .
- Another study focusing on thiazole derivatives highlighted their anti-inflammatory properties in animal models, showing reduced edema and inflammatory markers post-treatment .
Data Table: Biological Activities
Q & A
Q. What are the standard synthetic routes for N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}adamantane-1-carboxamide, and what purification challenges arise?
The synthesis typically involves constructing the thiazole ring via Hantzsch thiazole synthesis, followed by coupling with the adamantane-carboxamide moiety. Key steps include:
- Thiazole formation : Reacting 3-fluorophenyl thiourea with α-bromo ketones under reflux (e.g., in ethanol at 80°C) to form the thiazole core .
- Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the thiazole-ethylamine intermediate to adamantane-1-carboxylic acid .
Challenges : Purification often requires column chromatography (silica gel, hexane/EtOAc gradients) due to byproducts from incomplete coupling. Low solubility of adamantane derivatives may necessitate sonication or heated solvent systems .
Q. Which spectroscopic and chromatographic methods are critical for structural validation of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm thiazole proton environments (e.g., δ 7.5–8.5 ppm for aromatic protons) and adamantane carbons (distinct sp³ hybridized signals) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., m/z ~427.2 for C₂₂H₂₄F N₃O S) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and identifies polar impurities .
Q. What are the foundational biological activities associated with this compound’s structural motifs?
- Thiazole-fluorophenyl moiety : Exhibits antimicrobial and anticancer activity via enzyme inhibition (e.g., tyrosine kinases) .
- Adamantane-carboxamide : Enhances blood-brain barrier penetration and metabolic stability, relevant for CNS-targeted therapies .
In vitro assays (e.g., MTT against HeLa cells) typically show IC₅₀ values in the low micromolar range .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity across assay models?
Discrepancies (e.g., variable IC₅₀ values) may arise from:
- Cell line heterogeneity : Differences in receptor expression (e.g., β3-adrenergic receptor density in bladder vs. cancer cells) .
- Assay conditions : Solvent (DMSO concentration), incubation time, and serum proteins affecting compound bioavailability .
Methodological solutions : - Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Use orthogonal assays (e.g., SPR for binding affinity alongside cell viability) to confirm target engagement .
Q. What reaction mechanisms govern the compound’s stability under physiological conditions?
- Hydrolysis : The adamantane-carboxamide bond is resistant to esterases, but the thiazole’s C-S bond may degrade in acidic environments (e.g., gastric fluid) .
- Oxidation : The fluorophenyl group stabilizes against CYP450-mediated oxidation, though sulfur in the thiazole may form sulfoxides under oxidative stress .
Analytical validation : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring .
Q. What computational and experimental strategies optimize pharmacokinetic properties while retaining target affinity?
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF₃) on the adamantane to enhance metabolic stability without disrupting thiazole-target interactions .
- Molecular docking : Simulate binding to β3-adrenergic receptors (PDB: 7BQ9) to prioritize derivatives with improved docking scores .
- In situ permeability assays : Parallel artificial membrane permeability assay (PAMPA) to predict blood-brain barrier penetration .
Q. How can Design of Experiments (DoE) improve yield in large-scale synthesis?
- Variables : Temperature, solvent polarity (e.g., DMF vs. acetonitrile), and catalyst loading (e.g., Pd/C for hydrogenation steps) .
- Response surface methodology : Optimize for >80% yield and <5% impurities. For example, a central composite design identified 65°C and 1.2 eq. EDC as optimal for amide coupling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
